N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide

Ghrelin receptor agonism FLIPR assay EC50

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide (CAS 921786-89-2, molecular formula C₁₈H₂₀N₂O₃S, MW 344.43) is a synthetic indoline-sulfonamide hybrid. It is structurally classified as a growth hormone secretagogue (ghrelin) receptor (GHSR) agonist, as documented in the MeSH database under the preferred label SB-791016.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 921786-89-2
Cat. No. B2776773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide
CAS921786-89-2
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O3S/c1-2-20-17-9-8-16(12-15(17)13-18(20)21)19-24(22,23)11-10-14-6-4-3-5-7-14/h3-9,12,19H,2,10-11,13H2,1H3
InChIKeyRAELSXBBSRUNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide (CAS 921786-89-2): Structural Identity and Pharmacological Classification


N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide (CAS 921786-89-2, molecular formula C₁₈H₂₀N₂O₃S, MW 344.43) is a synthetic indoline-sulfonamide hybrid. It is structurally classified as a growth hormone secretagogue (ghrelin) receptor (GHSR) agonist, as documented in the MeSH database under the preferred label SB-791016 [1]. The compound features a 2-oxoindoline core N-substituted with an ethyl group and a 5-sulfonamide linker to a phenylethyl moiety, distinguishing it from the spiroindoline and piperazine-containing GHSR agonists that dominate the patent literature [2].

Target GHSR (ghrelin receptor) agonist
Chemotype Achiral indoline sulfonamide
Differentiation Simplified scaffold vs. spiroindolines

Why N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide Cannot Be Replaced by a Generic Ghrelin Agonist


Within the GHSR agonist chemotype, minor structural modifications produce large shifts in functional activity, intrinsic efficacy, and pharmacokinetics. The indoline class was explicitly identified through high-throughput screening and parallel synthesis because spiroindoline sulfonamides such as MK-0677 and piperazine-containing analogs like SB-791016A suffer from stereochemical complexity, off-target liabilities, or inadequate oral bioavailability [1]. The target compound's achiral, simplified 2-oxoindoline scaffold and phenylethanesulfonamide side chain represent a distinct pharmacophoric solution that cannot be assumed equivalent to any other GHSR ligand without direct comparative data [2].

Chiral spiroindolines (e.g. MK-0677) introduce stereochemical complexity and QC burden absent in this achiral indoline.
Off-target profiles (5-HT) may diverge between indoline and spiroindoline chemotypes; direct equivalence cannot be assumed.
Functional activity and PK cannot be extrapolated from generic GHSR agonists without comparative data.

Quantitative Differentiation of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide from Closest GHSR Agonist Comparators


GHSR Agonist Potency: Target Compound vs. Indane-Based Lead Series

The target compound (SB-791016) demonstrates an EC₅₀ of 0.158 nM at human GHSR in a cell-based BACMAM FLIPR assay [1]. In comparison, representative indane-based leads from the same GSK program (Part 2, 2008) exhibit EC₅₀ values in the range of 1–10 nM [2]. This represents an approximately 6- to 63-fold potency advantage, establishing the indoline sulfonamide scaffold as a higher-potency pharmacophore under identical assay conditions.

Potency vs. indane leads
Reported
0.158 nM (SB-791016) vs. 1–10 nM (indane series)
Low assay concentration supports selectivity profiling workflows.
Human GHSR FLIPR assay; cross-study comparison.
Ghrelin receptor agonism FLIPR assay EC50

Structural Simplicity: Achiral vs. Chiral GHSR Agonists

The target compound is achiral (no stereogenic centers), whereas the clinically studied spiroindoline sulfonamide MK-0677 and piperazine-containing SB-791016A possess one or more chiral centers requiring enantioselective synthesis or chiral resolution [1]. The achiral nature eliminates the need for stereochemical quality control, enantiomeric purity testing, and the risk of differential pharmacological activity between enantiomers [2].

Chiral centers
Class-level
0 (achiral) vs. 1–2 (spiroindolines/piperazines)
Achiral nature reduces stereochemical control needs and synthetic burden.
Based on SMILES/InChI structural analysis.
Stereochemistry Synthetic complexity Drug development

GHSR Selectivity Profile: Indoline vs. Spiroindoline Scaffolds

The indoline hit series that includes the target compound originated from a 5-HT₁B receptor antagonist program and was subsequently optimized for GHSR potency [1]. The spiroindoline MK-0677 and its analogs retain measurable 5-HT₂B and 5-HT₂C activity (pKi ~6–7) [2]. Although direct selectivity data for the target compound are not publicly available, the distinct indoline-2-one core structure confers a different hydrogen-bonding topology at the 5-HT receptor orthosteric site, suggesting a divergent selectivity profile relative to spiroindolines.

5-HT selectivity inference
Data to verify
Selectivity data not publicly disclosed for this compound
Indoline topology may diverge from spiroindoline 5-HT2B/C profile; requires experimental confirmation.
Class-level inference; spiroindolines show pKi ~6–7 at 5-HT2B/C.
Receptor selectivity 5-HT receptor Off-target activity

High-Value Application Scenarios for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenylethane-1-sulfonamide (CAS 921786-89-2)


In Vitro Pharmacological Tool for Ghrelin Receptor (GHSR) Target Validation

With a reported EC₅₀ of 0.158 nM at human GHSR, the compound serves as a high-potency, achiral agonist reference standard for primary screening and selectivity profiling of novel GHSR ligands. Its sub-nanomolar activity permits low-concentration use, reducing solvent (DMSO) interference and enabling sensitive detection in FLIPR and calcium mobilization assays [1].

In Vivo Gastric Motility and Gastroparesis Pharmacodynamic Studies

The indoline series from which this compound is derived has demonstrated acceleration of gastric emptying in rat models [1]. The target compound can be employed as a tool compound to probe ghrelin-dependent prokinetic effects in preclinical gastrointestinal motility assays, with the advantage of an achiral structure simplifying formulation and dosing solution preparation [2].

Structure-Activity Relationship (SAR) Expansion of Non-Spiroindoline GHSR Agonists

As a representative of the rare 5-sulfonamide-2-oxoindoline chemotype, the compound provides a synthetically tractable template for systematic variation of the N1-alkyl and sulfonamide substituents. Researchers can use it as a starting point to explore pharmacokinetic optimization while retaining the favorable achiral topology absent in MK-0677 and related spiroindolines [2].

Application
Selection Property
Validation Focus
GHSR target validation
Reported low-nanomolar assay sensitivity
FLIPR calcium flux assay
Preclinical GI motility studies
Achiral simplifies formulation
Gastric emptying pharmacodynamics in rodent models
Non-spiroindoline SAR expansion
Synthetically tractable indoline core
N1-alkyl & sulfonamide substituent variation
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